An In-depth Technical Guide to 6-Fluoro-1-methyl-1H-indazol-3-amine: A Privileged Scaffold in Medicinal Chemistry
An In-depth Technical Guide to 6-Fluoro-1-methyl-1H-indazol-3-amine: A Privileged Scaffold in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized for its versatile biological activities. This guide provides a comprehensive technical overview of a particularly promising derivative, 6-Fluoro-1-methyl-1H-indazol-3-amine. This compound merges the established pharmacophoric features of the 3-aminoindazole core—a critical hinge-binding motif in many kinase inhibitors—with the strategic placement of a fluorine atom and a methyl group, which can significantly modulate physicochemical and pharmacological properties. We will delve into its chemical properties, present a robust synthetic pathway, explore its spectroscopic signature, and discuss its potential applications in drug discovery, particularly in the realm of oncology. This document is intended to be a vital resource for researchers engaged in the synthesis, characterization, and application of novel heterocyclic compounds for therapeutic development.
Core Chemical and Physical Properties
6-Fluoro-1-methyl-1H-indazol-3-amine is a substituted indazole with the molecular formula C₈H₈FN₃ and a molecular weight of 165.17 g/mol .[1] The strategic incorporation of a fluorine atom at the 6-position and a methyl group at the N1 position of the indazole ring system are key modifications that can influence its metabolic stability, membrane permeability, and binding affinity to biological targets.
Below is a summary of its key identifiers and predicted physicochemical properties:
| Property | Value | Source |
| CAS Number | 171809-13-5 | [1] |
| Molecular Formula | C₈H₈FN₃ | [1] |
| Molecular Weight | 165.17 g/mol | [1] |
| IUPAC Name | 6-fluoro-1-methyl-1H-indazol-3-amine | [1] |
| Predicted XLogP3 | 1.87580 | [1] |
| Predicted Boiling Point | 325.2 ± 22.0 °C | [1] |
| Predicted Density | 1.39 ± 0.1 g/cm³ | [1] |
| Predicted Flash Point | 150.5 °C | [1] |
Synthesis and Purification
The synthesis of 6-Fluoro-1-methyl-1H-indazol-3-amine can be achieved through a multi-step process starting from commercially available precursors. The following protocol is a representative pathway based on established methodologies for the synthesis of related indazole derivatives.
Synthetic Scheme
Caption: Synthetic pathway for 6-Fluoro-1-methyl-1H-indazol-3-amine.
Detailed Experimental Protocol
Step 1: Synthesis of 5-Fluoro-2-methyl-nitrobenzene
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To a stirred solution of 4-fluoro-2-methylaniline in concentrated sulfuric acid, cooled to 0 °C, add a mixture of nitric acid and sulfuric acid dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 2 hours.
-
Pour the reaction mixture onto crushed ice and extract with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to yield the crude product, which can be purified by column chromatography.
Step 2: Synthesis of 2-Amino-4-fluorobenzonitrile
-
Dissolve 5-fluoro-2-methyl-nitrobenzene in dimethyl sulfoxide (DMSO).
-
Add sodium cyanide portion-wise at room temperature.
-
Heat the reaction mixture to 120 °C and stir for 4-6 hours.
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the product with ethyl acetate, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography.
Step 3: Synthesis of 6-Fluoro-1H-indazol-3-amine
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Dissolve 2-amino-4-fluorobenzonitrile in a mixture of concentrated hydrochloric acid and water, and cool to 0-5 °C.
-
Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.
-
In a separate flask, prepare a solution of tin(II) chloride in concentrated hydrochloric acid and cool to 0 °C.
-
Add the diazonium salt solution to the tin(II) chloride solution dropwise.
-
Stir the reaction mixture at room temperature for 3 hours.
-
Basify the mixture with a concentrated sodium hydroxide solution and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude product.
Step 4: Synthesis of 6-Fluoro-1-methyl-1H-indazol-3-amine
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Dissolve 6-fluoro-1H-indazol-3-amine in dimethylformamide (DMF).
-
Add potassium carbonate, followed by methyl iodide.
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Stir the reaction mixture at room temperature for 12-16 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
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Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product by column chromatography to obtain 6-Fluoro-1-methyl-1H-indazol-3-amine.
Spectroscopic Characterization
Accurate structural elucidation is paramount in chemical research. The following section details the expected spectroscopic data for 6-Fluoro-1-methyl-1H-indazol-3-amine, based on data from closely related analogs and fundamental principles of spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The following are predicted ¹H and ¹³C NMR spectral data for the structurally related compound, 6-fluoro-1-methyl-1H-indazole.[2] The presence of the 3-amino group in the target molecule will cause slight shifts in the observed peaks.
Table 1: Predicted ¹H NMR Spectral Data for 6-Fluoro-1-methyl-1H-indazole [2]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 7.8 - 7.9 | d | 1H | H-7 |
| ~ 7.6 | s | 1H | H-3 |
| ~ 7.2 | dd | 1H | H-5 |
| ~ 6.9 | dd | 1H | H-4 |
| ~ 4.1 | s | 3H | N-CH₃ |
| Solvent: CDCl₃, Spectrometer Frequency: 400 MHz. Note: These are predicted values and may vary based on experimental conditions.[2] |
Table 2: Predicted ¹³C NMR Spectral Data for 6-Fluoro-1-methyl-1H-indazole [2]
| Chemical Shift (δ) ppm | Assignment |
| ~ 160 (d, J ≈ 240 Hz) | C-6 |
| ~ 141 | C-7a |
| ~ 135 | C-3 |
| ~ 122 (d, J ≈ 10 Hz) | C-7 |
| ~ 115 (d, J ≈ 25 Hz) | C-5 |
| ~ 95 (d, J ≈ 30 Hz) | C-4 |
| ~ 35 | N-CH₃ |
| Solvent: CDCl₃, Spectrometer Frequency: 100 MHz. Note: These are predicted values. The carbon attached to fluorine (C-6) will appear as a doublet with a large coupling constant.[2] |
Infrared (IR) Spectroscopy
The IR spectrum of 6-Fluoro-1-methyl-1H-indazol-3-amine is expected to show characteristic absorption bands for the functional groups present.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group |
| 3400-3250 | N-H stretch (primary amine, two bands) |
| 3100-3000 | Aromatic C-H stretch |
| 2950-2850 | Aliphatic C-H stretch (N-CH₃) |
| 1650-1580 | N-H bend (primary amine) |
| 1620-1450 | C=C stretch (aromatic) |
| 1250-1020 | C-N stretch |
| 1100-1000 | C-F stretch |
Mass Spectrometry (MS)
In a mass spectrum, 6-Fluoro-1-methyl-1H-indazol-3-amine is expected to show a molecular ion peak ([M]⁺) at m/z 165.07, corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would provide a more precise mass measurement, confirming the elemental composition.
Biological Activity and Applications in Drug Discovery
The 3-aminoindazole scaffold is a well-established "hinge-binder" in kinase inhibitors, forming key hydrogen bond interactions with the backbone of the kinase hinge region.[3][4] This interaction is crucial for the potent and selective inhibition of various kinases implicated in cancer and other diseases.
Potential as a Kinase Inhibitor
Derivatives of 3-amino-1H-indazole have demonstrated potent inhibitory activity against a range of kinases, including FLT3, PDGFRα, and c-Kit.[3][5] For instance, certain 3-amino-1H-indazol-6-yl-benzamides exhibit single-digit nanomolar EC₅₀ values against these kinases.[3] The introduction of a fluorine atom at the 6-position, as in the title compound, can enhance binding affinity and improve metabolic stability, making 6-Fluoro-1-methyl-1H-indazol-3-amine a highly attractive candidate for development as a kinase inhibitor.
Workflow for Kinase Inhibition Assay
The following workflow outlines a common method for assessing the inhibitory activity of a compound against a specific kinase.
Caption: A generalized workflow for determining the IC₅₀ of a kinase inhibitor.
Protocol for a Representative Kinase Inhibition Assay (ADP-Glo™)
-
Compound Preparation: Prepare serial dilutions of 6-Fluoro-1-methyl-1H-indazol-3-amine in DMSO.
-
Kinase Reaction: In a 384-well plate, add the kinase, its specific substrate, and ATP to initiate the reaction in the presence of the test compound or DMSO vehicle control. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
ATP Detection: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
-
Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Safety and Handling
As with any chemical reagent, proper safety precautions should be observed when handling 6-Fluoro-1-methyl-1H-indazol-3-amine.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
6-Fluoro-1-methyl-1H-indazol-3-amine represents a valuable building block for the development of novel therapeutics, particularly in the area of kinase inhibition. Its strategic design, incorporating a proven pharmacophore with key chemical modifications, makes it a compound of significant interest for further investigation. This guide provides a foundational understanding of its chemical properties, a viable synthetic route, and its potential biological applications, serving as a catalyst for future research and development endeavors.
References
-
PubChem. (n.d.). 6-Bromo-5-fluoro-1-methyl-1H-indazol-3-amine. Retrieved from [Link]
-
Deng, X., et al. (2012). An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit. Bioorganic & Medicinal Chemistry Letters, 22(14), 4579-4584. Retrieved from [Link]
-
Wu, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(10), 4087. Retrieved from [Link]
-
Kawakubo, H., et al. (1987). Studies on 3-Aminoindazoles. I. Synthesis of 1-or 3- (Substituted 3-Amino) indazoles. Chemical and Pharmaceutical Bulletin, 35(7), 2632-2643. Retrieved from [Link]
- Google Patents. (2022). US20220388964A1 - (aza)indazolyl-aryl sulfonamide and related compounds and their use in treating medical conditions.
- Google Patents. (2009). WO2009106980A2 - Indazole derivatives.
-
Pérez-Medina, C., et al. (2009). Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1 H -indazoles. Journal of Heterocyclic Chemistry, 46(6), 1408-1416. Retrieved from [Link]
-
Deng, X., et al. (2012). An amino-indazole scaffold with spectrum selective kinase inhibition of FLT3, PDGFRα and kit. Bioorganic & medicinal chemistry letters, 22(14), 4579–4584. Retrieved from [Link]
-
European Patent Office. (2017). EP 3448849 B1 - SYNTHESIS OF INDAZOLES. Retrieved from [Link]
- Google Patents. (2004). US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid.
-
Li, Y., et al. (2024). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry. Retrieved from [Link]
-
Wu, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules (Basel, Switzerland), 28(10), 4087. Retrieved from [Link]
-
precisionFDA. (n.d.). 6-FLUORO-AMT. Retrieved from [Link]
-
Khan, I., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(24), 7597. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis and biological evaluation of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity. Retrieved from [Link]
-
Deng, X., et al. (2012). An amino-indazole scaffold with spectrum selective kinase inhibition of FLT3, PDGFRα and kit. Bioorganic & Medicinal Chemistry Letters, 22(14), 4579-4584. Retrieved from [Link]
- Google Patents. (2013). US Patent for N-(3-(6-fluoro-1H-benzo[d]imidazol-2-yl)-4-chlorophenyl)-2-chloro-4-((3S,5R)-3,4,5-trimethylpiperazin-1-yl)methyl)-4'-(trifluoromethyl)biphenyl-4-carboxamide.
-
Li, Y., et al. (2024). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 15(2), 434-451. Retrieved from [Link]
- Google Patents. (2004). US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid.
-
ResearchGate. (2022). Synthesis and biological evaluation of N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine as a novel, potent ALK5 receptor inhibitor. Retrieved from [Link]
-
ChemRxiv. (2023). Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis. Retrieved from [Link]
-
Nguyen, T. P., et al. (2023). Design, synthesis and evaluation the bioactivities of novel 1,3-dimethyl-6-amino-1H-indazole derivatives as anticancer agents. Bioorganic & Medicinal Chemistry, 90, 117377. Retrieved from [Link]
-
Kim, M., et al. (2022). Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants. Frontiers in Chemistry, 10, 868421. Retrieved from [Link]
-
Xu, Y., et al. (2020). Design, synthesis, biological evaluation of 6-(2-amino-1H-benzo[d]imidazole-6-yl)quinazolin-4(3H)-one derivatives as novel anticancer agents with Aurora kinase inhibition. European Journal of Medicinal Chemistry, 190, 112108. Retrieved from [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An amino-indazole scaffold with spectrum selective kinase inhibition of FLT3, PDGFRα and kit - PubMed [pubmed.ncbi.nlm.nih.gov]
